molecular formula C21H20F3N3O3 B2838471 5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574605-67-6

5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Katalognummer: B2838471
CAS-Nummer: 1574605-67-6
Molekulargewicht: 419.404
InChI-Schlüssel: ILYLFAKLCWLYMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrido[2,1-b]quinazoline core, a hexahydro-5aH ring system, and a 4-(trifluoromethoxy)phenyl carboxamide substituent. Its structural complexity arises from the fused bicyclic system and the electron-withdrawing trifluoromethoxy group, which likely influence its physicochemical properties and biological interactions. The compound’s synthesis and characterization would typically involve advanced crystallographic tools like SHELXL for refinement and ORTEP-III for molecular visualization .

Eigenschaften

IUPAC Name

5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3/c1-26-17-12-13(5-10-16(17)20(29)27-11-3-2-4-18(26)27)19(28)25-14-6-8-15(9-7-14)30-21(22,23)24/h5-10,12,18H,2-4,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYLFAKLCWLYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide (CAS Number: 1574605-67-6) is a compound of interest due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C21H20F3N3O3C_{21}H_{20}F_{3}N_{3}O_{3} with a molecular weight of 419.4 g/mol. The structure includes a pyridoquinazoline core which is known for various biological activities.

PropertyValue
Molecular FormulaC21H20F3N3O3C_{21}H_{20}F_{3}N_{3}O_{3}
Molecular Weight419.4 g/mol
CAS Number1574605-67-6

Antitumor Activity

Recent studies have indicated that compounds within the pyridoquinazoline class exhibit significant antitumor activity. For instance, a study focusing on similar derivatives demonstrated that modifications in the trifluoromethoxy group can enhance cytotoxicity against cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways relevant to cancer and diabetes. For example, docking studies have suggested that it can bind effectively to the active sites of enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. These findings suggest a dual role in managing hyperglycemia while potentially exerting anticancer effects.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that the compound exhibits significant inhibition of α-glucosidase and α-amylase with IC50 values comparable to standard drugs such as acarbose. These studies utilized various concentrations to determine effective dosages and mechanisms of action.
  • In Vivo Studies : In vivo assessments using animal models have revealed that administration of the compound resulted in lowered blood glucose levels after dietary glucose intake. This indicates its potential as an antidiabetic agent.

The proposed mechanism involves the inhibition of carbohydrate-digesting enzymes which leads to reduced glucose absorption in the intestines. Additionally, the trifluoromethoxy group appears to enhance binding affinity to target proteins involved in metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize this compound, we analyze structurally and functionally related analogs, focusing on core scaffolds, substituent effects, and spectroscopic profiles.

Structural Analogues

Key analogues include:

Trifluoromethylated Pyrazole Oxime Ethers (e.g., compounds 9l , 9m , 9n , 12a , 12b from ): These share a trifluoromethyl group and carboxamide-like moieties but differ in core structure (pyrazole vs. pyrido-quinazoline).

Triazatricyclo Derivatives (e.g., N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide from ): These feature a fused tricyclic system and fluorophenyl substituents, resembling the target’s aromatic and carboxamide groups.

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. For example:

  • Melting Points: Pyrazole derivatives with bromophenoxy (9l: 106–108°C) or dichlorophenoxy (9m: 85–87°C) substituents exhibit higher melting points than the target compound (predicted to be lower due to reduced symmetry).
  • Solubility : The hexahydro-5aH ring system may improve aqueous solubility relative to fully aromatic quinazolines.

Spectroscopic Comparisons

NMR data (Table 1) highlight substituent-driven chemical shifts:

Compound Key Substituent δH (Aromatic Protons, ppm) δC (Carbonyl, ppm) Source
Target Compound 4-(Trifluoromethoxy)phenyl ~7.5–8.2 (predicted) ~165–170 (predicted)
9l (Pyrazole derivative) 4-Bromophenoxy 7.3–8.1 160.5
12b (Pyrazole derivative) 4-Chlorophenylthio 7.2–7.8 158.9
Rapa (Reference compound) 6.8–7.6 162.3
  • Region-Specific Shifts : Similar to , substituents in the target’s 4-(trifluoromethoxy)phenyl group would perturb chemical shifts in aromatic regions (e.g., δH 7.5–8.2) compared to Rapa or simpler aryl analogs .

Computational and Crystallographic Insights

  • Crystal Packing : The pyrido-quinazoline core likely adopts a planar conformation stabilized by intramolecular hydrogen bonding, contrasting with the puckered triazatricyclo systems in .

Bioactivity Considerations

The trifluoromethoxy group may enhance target selectivity over non-fluorinated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.